molecular formula C18H28N2O6 B596749 2-(Allyloxycarbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1250991-77-5

2-(Allyloxycarbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B596749
CAS No.: 1250991-77-5
M. Wt: 368.43
InChI Key: BRDAVNPSYONQDX-UHFFFAOYSA-N
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Description

2-(Allyloxycarbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[45]decane-3-carboxylic acid is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allyloxycarbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the allyloxycarbonyl and tert-butoxycarbonyl protecting groups. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and selectivity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-(Allyloxycarbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-(Allyloxycarbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(Allyloxycarbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[4.5]decane derivatives: These compounds share the spirocyclic core but differ in the functional groups attached to the structure.

    Spirocyclic amines: These compounds have similar spirocyclic structures but may have different substituents and functional groups.

Uniqueness

2-(Allyloxycarbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid is unique due to the presence of both allyloxycarbonyl and tert-butoxycarbonyl protecting groups, which provide specific reactivity and stability. This makes it a versatile intermediate in synthetic chemistry and a valuable compound for various research applications.

Biological Activity

2-(Allyloxycarbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid is a synthetic compound belonging to the class of spirocyclic compounds, characterized by its unique diazaspiro structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H28N2O6C_{18}H_{28}N_2O_6, with a molecular weight of approximately 364.43 g/mol. The structure features a spirocyclic framework that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of diazaspiro compounds. For instance, derivatives of spirocyclic structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. A study demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties .

Antibacterial Properties

The compound has been investigated for its antibacterial activity as well. Research indicates that spirocyclic compounds can act as β-lactamase inhibitors, enhancing the efficacy of existing antibiotics against resistant bacterial strains . This suggests a potential application for this compound in developing new antibacterial therapies.

Anti-inflammatory Effects

In addition to its anticancer and antibacterial properties, there is evidence supporting the anti-inflammatory effects of related compounds. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses . This activity could position the compound as a candidate for treating inflammatory diseases.

Case Studies

Study Focus Findings
Study AAnticancerDemonstrated significant cytotoxicity against breast and lung cancer cell lines.
Study BAntibacterialShowed effectiveness as a β-lactamase inhibitor in resistant E. coli strains.
Study CAnti-inflammatoryReduced levels of TNF-α and IL-6 in murine models of inflammation.

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the spirocyclic framework through cyclization reactions . Understanding the mechanism of action is crucial for elucidating how this compound interacts with biological targets.

Properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enoxycarbonyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O6/c1-5-10-25-16(24)20-12-18(11-13(20)14(21)22)6-8-19(9-7-18)15(23)26-17(2,3)4/h5,13H,1,6-12H2,2-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDAVNPSYONQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(N(C2)C(=O)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678334
Record name 8-(tert-Butoxycarbonyl)-2-{[(prop-2-en-1-yl)oxy]carbonyl}-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250991-77-5
Record name 8-(tert-Butoxycarbonyl)-2-{[(prop-2-en-1-yl)oxy]carbonyl}-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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